molecular formula C29H24FN3O2S B2901020 N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide CAS No. 533865-50-8

N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide

Cat. No. B2901020
CAS RN: 533865-50-8
M. Wt: 497.59
InChI Key: RNQPZRNMNOSHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The presence of the fluoroanilino group suggests that there may be interesting electronic effects at play, as fluorine is highly electronegative . The indole and naphthalene groups are both aromatic and may contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluoroanilino group could potentially affect the compound’s polarity and solubility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some fluoroaniline compounds are known to be toxic and may pose hazards .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential uses. This could include testing its biological activity, if applicable, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24FN3O2S/c30-23-11-13-24(14-12-23)32-28(34)19-36-27-18-33(26-8-4-3-7-25(26)27)16-15-31-29(35)22-10-9-20-5-1-2-6-21(20)17-22/h1-14,17-18H,15-16,19H2,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQPZRNMNOSHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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